2-(4-Bromo-benzylsulfanyl)-6-ethoxy-benzothiazole
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and an ethoxy group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the benzothiazole ring. The introduction of the 4-bromophenylmethylsulfanyl group can be achieved through a nucleophilic substitution reaction using 4-bromobenzyl chloride and sodium sulfide. The final step involves the ethoxylation of the benzothiazole ring using ethyl iodide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Palladium on carbon, hydrogen gas, ethanol, and methanol.
Substitution: Sodium sulfide, 4-bromobenzyl chloride, potassium carbonate, ethyl iodide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted benzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE varies depending on its application. In antimicrobial research, it is believed to disrupt microbial cell membranes by interacting with lipid bilayers, leading to cell lysis. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
- 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
Uniqueness
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. The combination of the bromophenyl, sulfanyl, and ethoxy groups also imparts distinct electronic and steric properties, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C16H14BrNOS2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-6-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C16H14BrNOS2/c1-2-19-13-7-8-14-15(9-13)21-16(18-14)20-10-11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3 |
InChI Key |
LLRWDVZKZNNBML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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